molecular formula C20H17NO2 B2676058 (E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide CAS No. 364342-38-1

(E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide

Cat. No.: B2676058
CAS No.: 364342-38-1
M. Wt: 303.361
InChI Key: JCKDWXSHGIYFDO-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide is a synthetic acrylamide derivative designed for advanced chemical and pharmacological research. This compound is part of a class of molecules known for their significant potential in modulating key biological targets, particularly in neuroscience and oncology. Structural analogues of this compound, such as PAM-2 and its derivatives, have been identified as potent positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Potentiation of this receptor is a recognized mechanism for eliciting antinociceptive effects in models of neuropathic pain and producing anxiolytic-like activity in pre-clinical studies . Beyond neuroscience, acrylamide derivatives with furan and substituted phenyl rings are investigated as potential chemotherapeutic agents. Research on similar compounds has demonstrated cytotoxic activity against cancer cell lines, such as MCF-7 breast cancer cells, by inhibiting β-tubulin polymerization, which leads to cell cycle arrest and apoptosis . The structure of this compound incorporates a furan ring and a meta-substituted tolyl group, which are common pharmacophores believed to contribute to binding affinity and selectivity at target sites . Researchers can utilize this compound as a chemical tool to explore ion channel function and signaling pathways or as a scaffold for developing novel anticancer agents. Intended Use: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-N-(3-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-15-6-5-9-17(14-15)21-20(22)13-11-18-10-12-19(23-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKDWXSHGIYFDO-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring, which is known for its versatile reactivity and biological activity. The structure can be summarized as follows:

  • Furan moiety : Contributes to the compound's reactivity and interaction with biological targets.
  • Acrylamide backbone : Often associated with biological activity due to its electrophilic nature.
  • Substituents : The m-tolyl group enhances lipophilicity, potentially improving membrane permeability.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. A common method involves the condensation of appropriate furan derivatives with m-toluidine under specific conditions to yield the desired acrylamide.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, suggesting that derivatives of furan-based acrylamides exhibit significant activity against various bacterial strains. For instance:

CompoundActivityBacterial Strains Tested
This compoundModerateStaphylococcus aureus, Escherichia coli
3-Hydroxy-2-aryl/heteroaryl-4H-chromen-4-oneHighBacillus subtilis, Pseudomonas aeruginosa

These findings indicate that modifications to the furan structure can enhance antimicrobial efficacy, making this compound a candidate for further exploration in this area .

Anticancer Properties

Research has indicated that compounds featuring furan rings can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have shown to inhibit the growth of cancer cell lines.
  • Induction of Apoptosis : Studies suggest that these compounds can activate intrinsic apoptotic pathways.

A study on a related compound demonstrated significant cytotoxicity against human cancer cell lines, suggesting that this compound may also possess similar properties .

Case Studies

Several case studies highlight the biological relevance of furan derivatives:

  • Study on Antimicrobial Activity : A series of furan-containing compounds were tested against common pathogens. Results indicated that structural variations significantly influenced activity levels, with some derivatives showing up to 70% inhibition against Staphylococcus aureus .
  • Anticancer Efficacy : In vitro studies demonstrated that certain acrylamide derivatives led to a 50% reduction in cell viability in breast cancer cell lines after 48 hours of treatment . This suggests potential for further development into therapeutic agents.

Scientific Research Applications

Recent studies have highlighted the potential pharmacological effects of (E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a vital role in neurotransmission and are implicated in various neurological disorders.

Anxiolytic Activity

Research has shown that related compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, act as positive allosteric modulators of α7 nAChRs, producing anxiolytic-like effects in animal models. Key findings include:

  • Dosage Effects : The compound exhibited anxiolytic-like activity at doses of 0.5 mg/kg in the elevated plus maze test.
  • Chronic vs Acute Treatment : Chronic administration demonstrated enhanced efficacy compared to acute treatment, suggesting potential for long-term therapeutic strategies.
  • Reversal of Anxiogenic Effects : The compound effectively reversed anxiety induced by nicotine, indicating its utility in smoking cessation therapies .

Case Studies and Research Findings

Recent literature highlights the promising applications of this compound in various studies:

  • Pharmacological Studies : Investigations into its role as an anxiolytic agent have demonstrated significant effects on anxiety modulation through nAChR pathways.
  • Synthetic Chemistry Applications : The compound serves as a versatile intermediate in organic synthesis, facilitating the development of other biologically active molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name/ID Core Structure Modifications Biological Activity Key Findings Reference
Target Compound 5-Phenylfuran, m-tolylamide Under investigation Structural features suggest potential for enzyme inhibition or receptor modulation. -
Compound 43 5-Phenylfuran, 2-cyano, N-phenylamide SIRT5 inhibition IC₅₀ = 5.59 µM; selective over SIRT2/5.
DM497 Thiophen-2-yl, p-tolylamide α9α10 nAChR inhibition IC₅₀ = 300 µM; lower potency compared to furan analogs.
PAM-2 Furan-2-yl, p-tolylamide α7 nAChR potentiation Anti-neuropathic pain via α7 receptor; no activity at α9α10 nAChRs.
Compound 9c (Ev5) 5-(para-Benzoic acid)-phenyl, N-phenylamide SIRT5 inhibition Higher IC₅₀ vs. para-substituted analogs; alkyl groups reduce activity.
Compound 15 (Ev14) 5-(2-Chlorophenyl)furan, 3-chloro-2-methylamide Not reported Halogenation may enhance lipophilicity and target binding.

Key Insights from Structural Modifications

Furan vs. Thiophene Substituents :

  • Replacing the furan ring (as in the target compound) with a thiophene (e.g., DM497) reduces potency at α9α10 nAChRs, highlighting the importance of oxygen’s electronic effects in receptor interactions .
  • Furan-containing analogs like PAM-2 exhibit α7 nAChR selectivity, suggesting the target compound’s furan moiety may favor similar pathways .

Amide Substitutions: The m-tolyl group in the target compound introduces steric and electronic effects distinct from p-tolyl (e.g., PAM-2). Meta-substitution may alter binding pocket interactions in enzyme or receptor targets . N-phenylamide derivatives (e.g., Compound 43) with electron-withdrawing cyano groups enhance SIRT5 inhibition, whereas alkyl or bulky substituents (e.g., Compound 9c) reduce activity .

Furan Ring Substitutions: Para-substituted phenyl groups on the furan (e.g., Compound 9c) improve SIRT5 inhibition compared to meta-substituted analogs. The target compound’s unsubstituted phenyl may balance activity and selectivity .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The target compound’s m-tolyl group likely confers moderate lipophilicity (LogP ~3–4), comparable to p-tolyl analogs (e.g., PAM-2). Halogenated derivatives (e.g., Compound 15) may exhibit higher LogP, affecting bioavailability .
  • Metabolic Stability: Methyl groups (m-tolyl) are generally metabolically stable, whereas electron-deficient substituents (e.g., cyano in Compound 43) may influence cytochrome P450 interactions .

Q & A

Basic: What are the standard synthetic routes for (E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide, and how is structural confirmation performed?

Answer:
The compound is typically synthesized via amide coupling using α-bromoacrylic acid derivatives and aromatic amines under optimized conditions. For example, EDCI-mediated coupling in DMF with ice cooling is a common method, followed by purification via column chromatography . Structural confirmation employs ¹H/¹³C NMR to verify regiochemistry (e.g., J = 15.8 Hz for trans-olefin protons) and high-resolution mass spectrometry (HRMS) to validate molecular weight (±0.0002 Da accuracy) . Elemental analysis further confirms purity (>95%) .

Basic: What spectroscopic techniques are critical for confirming the structure of this acrylamide derivative?

Answer:

  • ¹H/¹³C NMR : Identifies key functional groups (e.g., acrylamide protons at δ 7.40–6.56 ppm, aromatic protons at δ 7.87–7.19 ppm) and confirms E-stereochemistry via coupling constants (J = 15.8–16.0 Hz) .
  • HRMS : Validates the molecular formula (e.g., C23H20N2O2 with exact mass 356.43 g/mol) .
  • HPLC : Assesses purity (>99%) under gradient conditions (e.g., 70% methanol in water with 0.5% H3PO4) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound during amide coupling?

Answer:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like (o-Tol)₃P enhance coupling efficiency in DMF at 145°C .
  • Solvent Systems : Polar aprotic solvents (DMF, DMA) improve solubility of aromatic amines and acryloyl intermediates .
  • Temperature Control : Elevated temperatures (145°C) accelerate coupling, while ice-cooling minimizes side reactions during EDCI activation .
  • Purification : Silica gel chromatography with ethyl acetate/petroleum ether gradients isolates the product with >80% yield .

Advanced: What strategies are employed to analyze and resolve contradictions in bioactivity data across different assays?

Answer:

  • Dose-Response Curves : Validate IC50 values (e.g., 5.59–9.26 µM for SIRT5 inhibition) across multiple replicates to assess reproducibility .
  • Selectivity Profiling : Compare activity against related targets (e.g., SIRT1/2/3/6) to rule off-target effects .
  • Assay Validation : Use positive controls (e.g., known SIRT5 inhibitors) and standardized protocols (e.g., fluorometric deacylation assays) to minimize variability .

Advanced: How does the substitution pattern on the phenyl rings influence the compound’s inhibitory activity against SIRT5?

Answer:

  • Electron-Withdrawing Groups : Fluorine or cyano substituents on the m-tolyl group enhance potency (e.g., compound-37, IC50 = 5.59 µM) by stabilizing hydrogen bonds with Tyr102/Arg105 residues in SIRT5 .
  • Heteroaryl Modifications : Replacing the furan with pyridinyl groups reduces activity, indicating the 5-phenylfuran moiety is critical for binding .
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) on the acrylamide nitrogen decrease selectivity due to clashes with the SIRT5 active site .

Advanced: What in vivo models are appropriate for evaluating the pro-cognitive effects of this compound targeting α7 nAChRs?

Answer:

  • Rodent Behavioral Assays : Use Morris water maze or novel object recognition tests in rats to assess memory enhancement .
  • Dose Optimization : Administer 1–10 mg/kg intraperitoneally, balancing efficacy (e.g., improved cognitive performance) with toxicity .
  • Pharmacokinetic Profiling : Measure brain penetration via LC-MS/MS to ensure target engagement .

Basic: What are the key stability considerations for handling and storing this acrylamide derivative?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the acrylamide moiety .
  • Moisture Control : Use desiccants to avoid hydrolysis of the amide bond .
  • Solubility : Prepare stock solutions in DMSO (≤10 mM) to prevent precipitation in aqueous buffers .

Advanced: How can computational methods guide structural modifications to enhance target selectivity?

Answer:

  • Docking Studies : Model interactions with SIRT5 (e.g., π-stacking with Phe70, hydrogen bonding with Arg105) to prioritize substituents .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to predict potency .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify residues critical for sustained inhibition .

Basic: What safety precautions are essential when synthesizing or handling this compound?

Answer:

  • PPE : Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods to minimize inhalation of volatile reagents (e.g., DMF, EDCI) .
  • Waste Disposal : Neutralize acidic byproducts before disposal and avoid release into waterways .

Advanced: How do structural analogs of this compound compare in terms of pharmacokinetic properties?

Answer:

  • LogP Optimization : Derivatives with logP 2.5–3.5 (e.g., fluorinated analogs) show improved blood-brain barrier penetration .
  • Metabolic Stability : Methylation of the furan oxygen reduces CYP450-mediated oxidation, extending half-life in vivo .
  • Plasma Protein Binding : Bulky aryl groups increase binding (>90%), necessitating higher doses for efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.